molecular formula C14H26O B8580856 3-Octylcyclohexanone

3-Octylcyclohexanone

Cat. No.: B8580856
M. Wt: 210.36 g/mol
InChI Key: FOHJLYHYSMKQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Octylcyclohexanone is a cyclohexanone derivative featuring an octyl alkyl chain substituted at the 3-position of the cyclohexane ring.

Properties

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

3-octylcyclohexan-1-one

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-9-13-10-8-11-14(15)12-13/h13H,2-12H2,1H3

InChI Key

FOHJLYHYSMKQBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCCC(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Octylcyclohexanone with structurally related compounds, highlighting differences in alkyl chain length, substituent position, and functional groups:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
This compound* C₁₄H₂₆O ~214.35 Octyl at 3-position Ketone
4-Heptylcyclohexanone C₁₃H₂₄O 196.33 Heptyl at 4-position Ketone
HXE C₁₄H₁₉NO₂ 233.14 Ethylamino, hydroxyphenyl Ketone, amine, phenol

Notes:

  • Chain Length: The octyl group in this compound increases hydrophobicity compared to 4-Heptylcyclohexanone, likely reducing aqueous solubility and increasing lipid affinity.
  • Functional Diversity: HXE’s additional amine and phenol groups confer distinct polarity and reactivity, enabling applications in pharmaceuticals or agrochemicals, unlike purely aliphatic ketones .

Implications :

  • Longer alkyl chains (e.g., octyl) may enhance lipid solubility, increasing dermal absorption risks.
  • 4-Heptylcyclohexanone’s safety data (e.g., CAS 16618-75-0) suggest standardized ketone handling applies to this compound, with adjustments for molecular weight and substituent effects .

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